molecular formula C16H10Cl3NO B14366197 2-Chloro-1-[(2,4-dichlorophenyl)methyl]-1H-indole-3-carbaldehyde CAS No. 90815-05-7

2-Chloro-1-[(2,4-dichlorophenyl)methyl]-1H-indole-3-carbaldehyde

Cat. No.: B14366197
CAS No.: 90815-05-7
M. Wt: 338.6 g/mol
InChI Key: PBZWTKUQMPPGNI-UHFFFAOYSA-N
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Description

2-Chloro-1-[(2,4-dichlorophenyl)methyl]-1H-indole-3-carbaldehyde is an organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Chemical Reactions Analysis

2-Chloro-1-[(2,4-dichlorophenyl)methyl]-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Chloro-1-[(2,4-dichlorophenyl)methyl]-1H-indole-3-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-1-[(2,4-dichlorophenyl)methyl]-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

2-Chloro-1-[(2,4-dichlorophenyl)methyl]-1H-indole-3-carbaldehyde can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific indole structure combined with the dichlorophenyl and aldehyde groups, which confer distinct chemical and biological properties.

Properties

CAS No.

90815-05-7

Molecular Formula

C16H10Cl3NO

Molecular Weight

338.6 g/mol

IUPAC Name

2-chloro-1-[(2,4-dichlorophenyl)methyl]indole-3-carbaldehyde

InChI

InChI=1S/C16H10Cl3NO/c17-11-6-5-10(14(18)7-11)8-20-15-4-2-1-3-12(15)13(9-21)16(20)19/h1-7,9H,8H2

InChI Key

PBZWTKUQMPPGNI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2CC3=C(C=C(C=C3)Cl)Cl)Cl)C=O

Origin of Product

United States

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